

BMS-986143: A Reversible BTK Inhibitor for Preclinical Research

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Compound of Interest

Compound Name: BMS-986143

Cat. No.: B15577291

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, differentiation, and survival. [1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases. [3] **BMS-986143** is a potent and selective, orally active, reversible inhibitor of BTK. [4][5] Unlike irreversible inhibitors that form a covalent bond with a cysteine residue (C481) in the BTK active site, **BMS-986143**'s reversible nature offers a valuable tool for studying the dynamic effects of BTK inhibition and may present a different safety profile. [5][6] These application notes provide detailed protocols for utilizing **BMS-986143** as a tool compound for in vitro and in vivo research.

Data Presentation

Biochemical and Cellular Activity of BMS-986143

Parameter	IC50	Assay Type	Cell Line/System	Reference
Biochemical Activity				
BTK	0.26 nM	Cell-free enzymatic assay	Recombinant BTK	[4]
Cellular Activity				
BTK Inhibition	6.9 ± 3.4 nM	Ramos Cellular Assay	Ramos (Burkitt's Lymphoma)	[4]
BTK Inhibition	25 ± 19 nM	Human Whole Blood Assay	Human Whole Blood	[4]
Calcium Flux	7 ± 3 nM	Calcium Flux Assay	Ramos B Cells	[4]
B-Cell Proliferation	1 ± 0.4 nM	Proliferation Assay	Human Peripheral B Cells	[4]
CD86 Expression	1 ± 0.5 nM	Surface Marker Expression	Peripheral B Cells	[4]
TNFα Production	2 nM	Cytokine Release Assay	Human PBMC	[4]
FcγR Signaling	2 nM	Immune Complex Stimulation	PBMC	[4]
Basophil Activation (CD63)	54 nM	FcεRI Signaling	Human Whole Blood	[4]

Kinase Selectivity Profile of BMS-986143

BMS-986143 exhibits high selectivity for BTK. In a broad kinase panel screening, only a few other kinases, primarily from the Tec family to which BTK belongs, were inhibited with less than

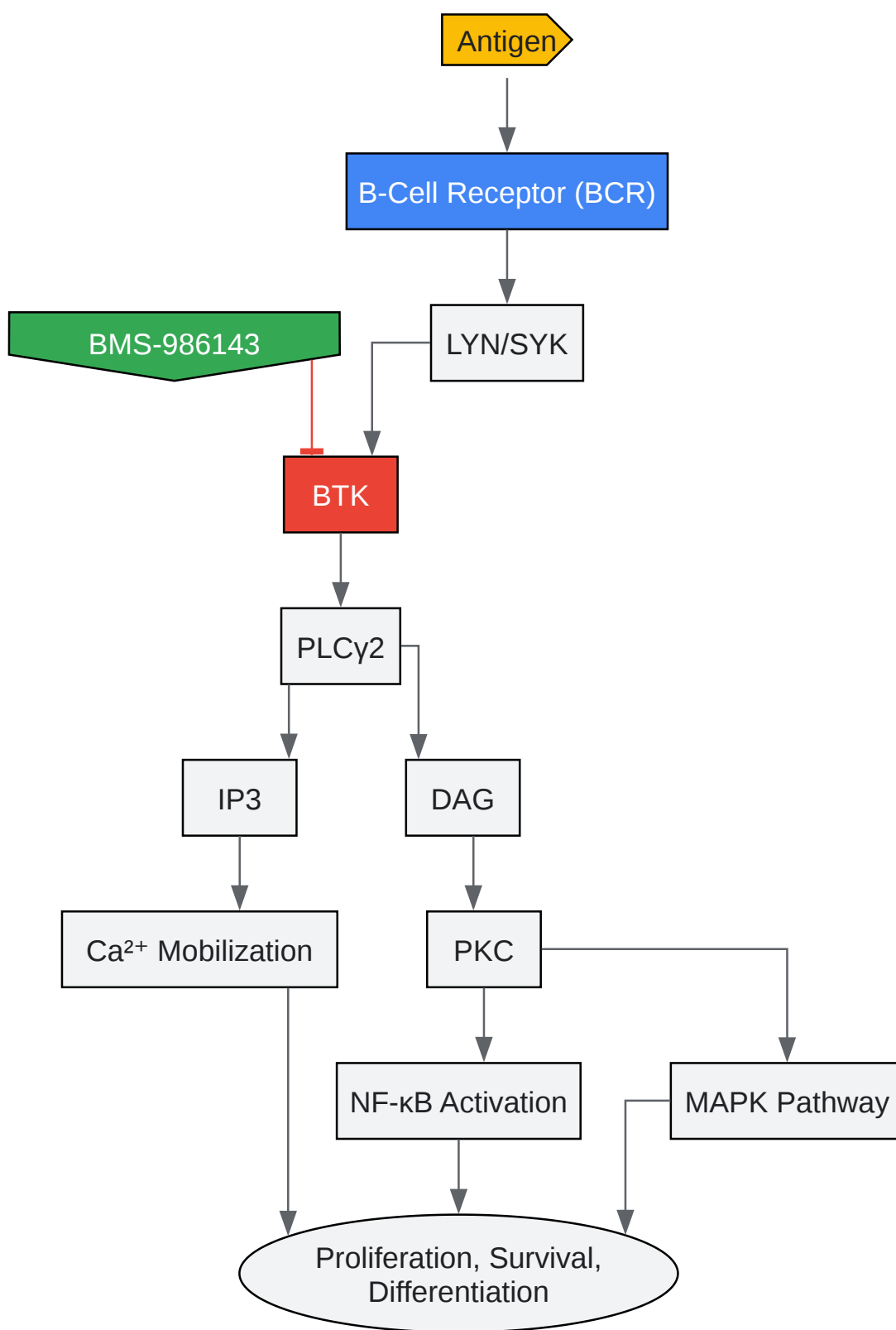
100-fold selectivity.[\[7\]](#)[\[8\]](#)

Kinase	IC50 (nM)	Selectivity vs. BTK (Fold)	Kinase Family	Reference
BTK	0.5	1	Tec	[7] [8]
TEC	3 nM	6	Tec	[4]
BLK	5 nM	10	Src	[4]
BMX	7 nM	14	Tec	[4]
TXK	10 nM	20	Tec	[4]
FGR	15 nM	30	Src	[4]
YES1	19 nM	38	Src	[4]
ITK	21 nM	42	Tec	[4]

Pharmacokinetic Properties of BMS-986143

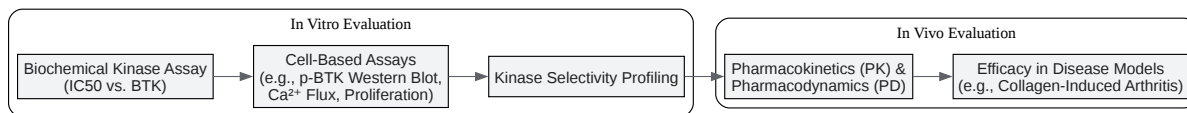
Species	Administration	Dose	Cmax (µM)	T1/2 (h)	Oral Bioavailability (%)	Reference
Mouse	Oral	6 mg/kg	4.3	3.6	100%	[4]
Dog	Oral	2 mg/kg	1.2	7.9	82%	[4]

Signaling Pathways and Experimental Workflows



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Caption: BTK Signaling Pathway and Inhibition by **BMS-986143**.



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Caption: General Experimental Workflow for Evaluating **BMS-986143**.

Experimental Protocols

Biochemical BTK Kinase Inhibition Assay (Luminescent-Based)

This assay determines the in vitro potency of **BMS-986143** against purified BTK enzyme by measuring the amount of ADP produced, which is then converted to a luminescent signal.

Materials:

- Recombinant human BTK enzyme
- Kinase substrate (e.g., Poly (4:1 Glu, Tyr) peptide)
- ATP
- **BMS-986143**
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit
- White opaque 96-well or 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- **Compound Preparation:** Prepare a serial dilution of **BMS-986143** in the appropriate kinase assay buffer. A typical starting concentration range is 1 μ M down to low pM. Include a DMSO vehicle control.
- **Reaction Setup:**
 - Add diluted **BMS-986143** or vehicle to the wells of the assay plate.[\[9\]](#)
 - Add a solution containing the BTK enzyme and substrate in Kinase Assay Buffer.[\[9\]](#)
 - Initiate the kinase reaction by adding ATP solution. The final concentrations of reactants should be optimized, but a starting point could be in the low nM range for BTK, a peptide substrate concentration near its K_m , and an ATP concentration near its K_m .[\[9\]](#)
- **Incubation:** Incubate the plate at 30°C for 60 minutes.[\[9\]](#)
- **Signal Detection:**
 - Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[\[9\]](#)
 - Incubate at room temperature for 40 minutes.[\[9\]](#)
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[\[9\]](#)
 - Incubate at room temperature for 30-60 minutes.[\[9\]](#)
- **Data Acquisition:** Measure the luminescence using a plate reader.[\[9\]](#)
- **Data Analysis:** Calculate the percent inhibition for each **BMS-986143** concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Western Blot for BTK Autophosphorylation in a Cellular Context

This protocol assesses the ability of **BMS-986143** to inhibit BTK activation in a cellular context by measuring the phosphorylation of BTK at Tyrosine 223 (Y223).

Materials:

- Ramos (or other suitable B-cell lymphoma) cell line
- Complete RPMI-1640 medium
- **BMS-986143**
- Anti-human IgM
- RIPA buffer with protease and phosphatase inhibitors
- BCA or Bradford protein assay kit
- SDS-PAGE gels, transfer apparatus, and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment:
 - Culture Ramos cells in complete RPMI-1640 medium.
 - Seed cells at a density of 1×10^6 cells/mL.

- Treat cells with serial dilutions of **BMS-986143** (e.g., 0.1 nM to 1 μ M) or vehicle (DMSO) for 1-2 hours at 37°C.
- BCR Stimulation:
 - Stimulate the cells with anti-human IgM (e.g., 10-12 μ g/mL) for 10 minutes at 37°C to induce BTK autophosphorylation.
- Cell Lysis and Protein Quantification:
 - Harvest cells by centrifugation and wash with ice-cold PBS.[10]
 - Lyse the cells with ice-cold RIPA buffer.[10]
 - Clarify the lysates by centrifugation and collect the supernatant.[10]
 - Determine the protein concentration of each lysate.[10]
- SDS-PAGE and Western Blotting:
 - Normalize protein lysates, add Laemmli sample buffer, and boil.[10]
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[10]
 - Block the membrane with blocking buffer for 1 hour at room temperature.[9]
 - Incubate the membrane with primary anti-p-BTK (Y223) antibody overnight at 4°C.[9]
 - Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
- Detection and Analysis:
 - Apply a chemiluminescent substrate and capture the signal using an imaging system.[9]
 - Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal (the membrane can be stripped and re-probed for total BTK).[9]

- Determine the concentration-dependent inhibition of BTK autophosphorylation by **BMS-986143**.

Cell Viability Assay

This assay measures the effect of **BMS-986143** on the viability of B-cell lymphoma cell lines.

Materials:

- B-cell lymphoma cell line (e.g., TMD8, REC-1)
- Complete cell culture medium
- **BMS-986143**
- 96-well plates
- CellTiter-Glo® Luminescent Cell Viability Assay kit
- Luminometer

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at an appropriate density.[\[11\]](#)
- Compound Treatment: Add serial dilutions of **BMS-986143** to the wells. Include a vehicle control.
- Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.[\[11\]](#)
- Assay Procedure:
 - Equilibrate the plate to room temperature.
 - Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
[\[12\]](#)
 - Mix on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.[\[11\]](#)
- Data Analysis: Normalize the data to the vehicle-treated cells and calculate the IC50 value for the effect on cell viability.

In Vivo Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of **BMS-986143** in a mouse model of rheumatoid arthritis.

Materials:

- DBA/1 male mice (8-10 weeks of age)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA) and Incomplete Freund's Adjuvant (IFA)
- **BMS-986143**
- Vehicle for oral gavage
- Calipers for measuring paw swelling

Procedure:

- Induction of Arthritis:
 - Emulsify bovine type II collagen in CFA.
 - Administer the primary immunization intradermally at the base of the tail.
 - After 21 days, administer a booster immunization with type II collagen emulsified in IFA.
- Treatment:

- Begin treatment with **BMS-986143** (e.g., 15 and 45 mg/kg, administered by oral gavage twice daily) or vehicle upon the onset of visible signs of arthritis.[13]
- Assessment of Arthritis:
 - Monitor the mice daily for clinical signs of arthritis (paw swelling, erythema, and joint stiffness).
 - Measure paw thickness using calipers every 2-3 days.
 - Assign a clinical score to each paw based on the severity of inflammation.
- Data Analysis:
 - Compare the mean arthritis scores and paw swelling between the **BMS-986143**-treated groups and the vehicle-treated group.
 - Calculate the percentage of inhibition of disease progression.[13]

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and adhere to all institutional and national guidelines for laboratory safety and animal care.

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